(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine
CAS No.:
Cat. No.: VC16201666
Molecular Formula: C14H28N2
Molecular Weight: 224.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H28N2 |
|---|---|
| Molecular Weight | 224.39 g/mol |
| IUPAC Name | 1-cyclohexyl-N-methyl-N-(piperidin-4-ylmethyl)methanamine |
| Standard InChI | InChI=1S/C14H28N2/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14/h13-15H,2-12H2,1H3 |
| Standard InChI Key | RBTRBMZOEPVUSC-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1CCCCC1)CC2CCNCC2 |
Introduction
Synthesis and Chemical Reactions
The synthesis of compounds with similar structures often involves the formation of the piperidine ring followed by functionalization. Common synthetic routes may include:
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Piperidine Ring Formation: This can be achieved through various methods, such as the reaction of amines with dihaloalkanes.
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Functionalization: Introduction of the cyclohexylmethyl and methyl groups can be done through nucleophilic substitution or alkylation reactions.
Reactions involving (Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine would typically be influenced by factors such as steric hindrance and electronic effects from substituents on the piperidine ring.
Biological Activity and Potential Applications
Compounds with piperidine and cyclohexylmethyl groups often exhibit biological activity, particularly in the central nervous system. They may act as modulators of neurotransmitter receptors, influencing serotonergic and dopaminergic systems. Potential applications could include:
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Neurological Disorders: Modulation of neurotransmitter systems could be beneficial in treating conditions like depression, anxiety, or cognitive disorders.
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Pain Management: Interaction with opioid receptors might suggest potential use in analgesic therapies.
| Application Area | Potential Mechanism | Example Compounds |
|---|---|---|
| Neurological Disorders | Receptor modulation | [(1-Cyclohexylpiperidin-4-yl)methyl]amine |
| Pain Management | Opioid receptor interaction | U-47700, AH-7921 |
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